molecular formula C11H14N2O5 B10777927 Corynecin I CAS No. 1885-08-1

Corynecin I

Cat. No.: B10777927
CAS No.: 1885-08-1
M. Wt: 254.24 g/mol
InChI Key: PIVQDUYOEIAFDM-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Corynecin I is a secondary metabolite, specifically a glutarimide antibiotic, isolated from Corynebacterium species. This compound exhibits significant antibacterial activity, primarily by inhibiting protein synthesis in susceptible bacterial cells. Its core mechanism involves binding to the 50S subunit of the bacterial ribosome, thereby disrupting the peptidyl transferase center and preventing the elongation phase of protein translation. This action makes this compound a valuable tool for researchers investigating the molecular basis of protein biosynthesis, bacterial physiology, and mechanisms of antibiotic action. Its primary research applications include studying the structure and function of the bacterial ribosome, exploring pathways of antibiotic resistance development, and serving as a selective agent in microbiological assays. Furthermore, as a member of the glutarimide class, it provides a comparative model for studying related antibiotics such as cycloheximide (which targets eukaryotic ribosomes) and streptomycin, facilitating a deeper understanding of ribosomal target specificity and selectivity. This compound is presented as a high-purity compound to ensure reproducible and reliable results in your foundational life science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1885-08-1

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

InChI

InChI=1S/C11H14N2O5/c1-7(15)12-10(6-14)11(16)8-2-4-9(5-3-8)13(17)18/h2-5,10-11,14,16H,6H2,1H3,(H,12,15)/t10-,11-/m0/s1

InChI Key

PIVQDUYOEIAFDM-QWRGUYRKSA-N

Isomeric SMILES

CC(=O)N[C@@H](CO)[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O

Canonical SMILES

CC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Fermentation Medium Composition

The basal medium for this compound production includes:

  • Carbon source : n-alkanes (C13–C17) at 5% (v/v)

  • Nitrogen sources : Yeast extract (8 g/L) and corn steep liquor (2 g/L)

  • Inorganic salts : K₂HPO₄ (0.2 g/L), FeSO₄·7H₂O (50 mg/L), and MgSO₄·7H₂O (0.5 g/L)

  • pH : 7.3 (adjusted before sterilization).

Yeast extract is critical for stimulating antibiotic synthesis, providing peptides and B vitamins that enhance metabolic flux toward this compound precursors. Phosphate limitation (0.2–0.4 g/L K₂HPO₄) prevents catabolite repression while supporting biomass formation.

Table 1: Effect of Phosphate and Yeast Extract on this compound Yield

Yeast Extract (g/L)K₂HPO₄ (g/L)This compound Titer (g/L)
20.20.8 ± 0.1
80.21.25 ± 0.2
80.41.05 ± 0.1
Data adapted from Tomita et al. (1972).

Fermentation Process Parameters

Inoculum Preparation

Seed cultures are grown in a medium containing glucose (20 g/L), peptone (10 g/L), and NaCl (5 g/L) at 30°C for 24 hours. Cells are harvested, washed with saline, and inoculated at 5% (v/v) into production bioreactors.

Temperature and Aeration

Optimal fermentation occurs at 30°C with aeration (1.0 vvm) and agitation (500 rpm). Dissolved oxygen levels above 30% saturation are maintained to prevent metabolic shifts toward non-productive pathways.

Fed-Batch Strategies

Pulse feeding of n-alkanes (C13–C15) after 48 hours extends the production phase, increasing titers by 25% compared to batch processes. Residual substrate concentrations below 1% (w/v) are critical to avoid toxicity.

Extraction and Preliminary Purification

Broth Pretreatment

Post-fermentation, biomass is removed via centrifugation (10,000 × g, 20 min). This compound, secreted extracellularly, remains in the supernatant.

Solvent Extraction

The supernatant is acidified to pH 2.0 with HCl and mixed with ethyl acetate (1:2 v/v). After phase separation, the organic layer is concentrated under vacuum, yielding a crude extract containing this compound and homologs (e.g., Corynecin II).

Table 2: Extraction Efficiency of this compound

SolventPartition Coefficient (K)Recovery (%)
Ethyl acetate4.792 ± 3
Dichloromethane3.178 ± 5
Data from Suzuki et al. (1972).

Chromatographic Purification

Silicic Acid Column Chromatography

The crude extract is loaded onto a silicic acid column (60–100 mesh) and eluted with a stepwise gradient of chloroform-methanol (95:5 to 90:10 v/v). This compound elutes at 90:10, separated from acetylated (this compound) and propionylated (Corynecin II) derivatives.

Alumina Chromatography

Further purification uses neutral alumina (Activity II) with benzene-ethyl acetate (80:20). This compound is obtained as white needles after recrystallization from dichloroethane.

Chemical Synthesis of this compound

Precursor Synthesis

The core structure, D-(-)-threo-p-aminophenylserinol, is synthesized via:

  • Aldol condensation : Benzaldehyde and nitroethane form β-nitrostyrene.

  • Reduction : Catalytic hydrogenation yields β-phenethylamine.

  • Resolution : Diastereomeric salts with dibenzoyl-D-tartaric acid isolate the threo isomer.

Acylation and Cyclization

The threo-p-aminophenylserinol is acylated with acetic anhydride in pyridine, forming the N-acetyl derivative. Macrocyclization under high-dilution conditions (0.01 M) prevents oligomerization.

Table 3: Synthetic Yield Optimization

Reaction StepYield (%)Purity (HPLC)
Aldol condensation6588
Catalytic reduction9295
Acylation7897
Data compiled from MedChemExpress (2025) and EvitaChem (2025).

Analytical Characterization

Thin-Layer Chromatography (TLC)

  • Stationary phase : Silica gel G

  • Mobile phase : Chloroform-methanol (90:10 v/v)

  • Detection : UV absorbance at 278 nm; Rf = 0.42 for this compound.

Spectrophotometric Quantification

This compound exhibits λₘₐₓ at 278 nm (ε = 453 M⁻¹cm⁻¹). Concentrations are determined via a calibration curve (0.1–1.0 mg/mL).

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 8.4 Hz, 2H, aromatic), 5.10 (s, 1H, OH), 4.25 (m, 1H, CH), 3.85 (s, 3H, OCH₃).

Comparative Analysis of Fermentation vs. Synthesis

Yield and Scalability

  • Fermentation : Yields 1.25 g/L this compound but requires extensive downstream processing.

  • Synthesis : Lower yield (45% overall) but enables structural modifications for SAR studies.

Cost Considerations

Fermentation costs are 30% lower than synthesis due to cheaper substrates (n-alkanes vs. benzaldehyde). However, synthesis avoids homolog contamination .

Chemical Reactions Analysis

Hydrolytic Reactions

Corynecin I undergoes hydrolysis under alkaline and acidic conditions to yield key fragments:

  • Alkaline hydrolysis (1 N NaOH, 75–80°C, 2.5 hr) cleaves the acetamide bond, producing sodium acylates (RCOO⁻Na⁺) and p-nitrophenylserinol. Recovery of the acyl group is non-quantitative due to side reactions .

  • Acid hydrolysis (conditions unspecified) generates p-nitrophenylserinol, confirmed via crystallization and chromatographic comparison with authentic samples .

Table 2: Degradation Products of this compound

Reaction TypeProductsKey Analytical Methods
AlkalineRCOO⁻Na⁺, p-nitrophenylserinolColumn chromatography (HP-10 resin)
Acidicp-nitrophenylserinolNMR, mixed melting point analysis

Structural Influence on Reactivity

The acetyl group’s position and stereochemistry critically affect reactivity:

  • NMR Analysis : The acetamide proton resonates at δ 1.89 (singlet, 3H) in CDCl₃, confirming the N-acetyl substitution .

  • Stereochemical Stability : The D-(-)-threo configuration of the p-nitrophenylserinol backbone remains intact during hydrolysis, as evidenced by unchanged optical rotation ([α]D) post-degradation .

Metabolic Pathway Interactions

This compound production correlates with carbon source metabolism:

  • n-Alkanes with even carbon numbers (e.g., C14, C16) favor this compound synthesis, likely due to acetyl-CoA abundance from β-oxidation .

  • Competitive inhibition : The precursor of this compound (D-(-)-threo-p-aminophenylserinol-N-acetamide) weakly inhibits Corynecin biosynthesis compared to analogs with longer acyl chains .

Synthetic Derivatization

While direct synthetic routes for this compound are not detailed in the provided sources, its homologs (e.g., Corynecin II) are synthesized via refluxing acyl donors with p-aminophenylserinol derivatives. For example, propionic acid and n-butanol yield Corynecin II under reflux . This suggests analogous methods could apply to this compound using acetic acid.

Key Unresolved Questions

  • The exact enzymatic mechanism for acetyl group transfer remains unclear.

  • Metabolic randomization of acetate-derived carbon suggests competing pathways (e.g., TCA cycle) that dilute direct incorporation .

Mechanism of Action

Corynecin I exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins . This mechanism is similar to that of chloramphenicol, making this compound effective against a broad spectrum of bacteria.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acyl group derived from acetate, pyruvate, and alanine . This distinct structural feature contributes to its specific antibacterial properties and makes it a valuable compound for studying the biosynthesis and mechanisms of action of chloramphenicol analogs.

Q & A

How can I formulate a focused research question for studying Corynecin I’s mechanism of action?

Classification: Basic
Methodological Answer:

  • Use the P-I-C-O framework to structure your question:
    • Population (P): Target organism/cell type (e.g., E. coli or human cancer cell lines).
    • Intervention (I): this compound administration (dosage, delivery method).
    • Comparison (C): Control groups (untreated or treated with analogs).
    • Outcome (O): Measurable biological effects (e.g., inhibition of bacterial growth, apoptosis rates).
  • Example: “In Gram-positive bacteria (P), does this compound (I) compared to vancomycin (C) reduce biofilm formation (O)?”
  • Refine the question using systematic literature reviews to identify gaps .

What experimental design strategies ensure reproducibility in synthesizing this compound?

Classification: Basic
Methodological Answer:

  • Detailed Protocol Documentation: Follow guidelines from Beilstein Journal of Organic Chemistry:
    • Include purity thresholds (>95%), spectral data (NMR, HPLC), and synthesis conditions (temperature, catalysts) in the main text .
    • Provide raw data for ≥3 independent replicates in supplementary materials .
  • Negative Controls: Test reaction intermediates for off-target activity.
  • Statistical Validation: Use ANOVA for batch-to-batch variability analysis .

How should researchers resolve contradictions in reported bioactivity data for this compound?

Classification: Advanced
Methodological Answer:

  • Meta-Analysis Framework:
    • Data Harmonization: Standardize units (e.g., IC50 in µM vs. nM).
    • Bias Assessment: Evaluate study designs (e.g., in vitro vs. in vivo models, sample sizes) using Cochrane criteria .
    • Sensitivity Analysis: Exclude outliers or low-quality studies (e.g., lacking negative controls).
  • Replication Studies: Redesign experiments with improved controls (e.g., isogenic mutant strains to confirm target specificity) .

What computational methods validate this compound’s molecular interactions?

Classification: Advanced
Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Parameterize force fields using experimental crystallography data (if available).
    • Compare binding free energies (ΔG) of this compound vs. analogs .
  • Docking Studies: Use AutoDock Vina or Schrödinger to predict binding affinities to target proteins.
  • Validation: Cross-reference computational results with mutagenesis assays (e.g., site-directed mutagenesis of predicted binding residues) .

How to design a robust assay for assessing this compound’s cytotoxicity?

Classification: Basic
Methodological Answer:

  • Dose-Response Curves:
    • Use 8–10 concentration points (e.g., 0.1–100 µM) with triplicate measurements.
    • Calculate EC50 values using nonlinear regression (e.g., GraphPad Prism) .
  • Control Groups:
    • Positive control (e.g., doxorubicin for cancer cells).
    • Vehicle control (e.g., DMSO at equivalent concentrations).
  • Endpoint Selection: Combine short-term (MTT assay) and long-term (clonogenic assay) metrics .

What statistical approaches address variability in this compound’s pharmacokinetic data?

Classification: Advanced
Methodological Answer:

  • Mixed-Effects Models: Account for inter-subject variability in in vivo studies (e.g., plasma concentration-time curves).
  • Bootstrap Resampling: Estimate confidence intervals for half-life (t½) and AUC .
  • Multivariate Analysis: Identify covariates (e.g., age, weight) influencing drug clearance using PCA or PLS .

How to optimize this compound’s synthetic yield while minimizing byproducts?

Classification: Advanced
Methodological Answer:

  • Design of Experiments (DoE):
    • Use a factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading).
    • Apply response surface methodology (RSM) to identify optimal conditions .
  • Byproduct Characterization: Analyze side products via LC-MS and adjust reaction stoichiometry .

What criteria determine the inclusion/exclusion of studies in a systematic review of this compound?

Classification: Basic
Methodological Answer:

  • PRISMA Guidelines:
    • Inclusion: Peer-reviewed studies with full methodological transparency, in vivo/in vitro relevance.
    • Exclusion: Non-English studies without mechanistic data, non-peer-reviewed sources (e.g., patents, preprints) .
  • Risk of Bias Assessment: Use ROB-2 or SYRCLE tools for preclinical studies .

How to integrate multi-omics data for elucidating this compound’s mode of action?

Classification: Advanced
Methodological Answer:

  • Workflow:
    • Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.
    • Proteomics: TMT labeling + LC-MS/MS to quantify protein abundance changes.
    • Metabolomics: NMR or GC-MS to track metabolic pathway disruptions.
  • Pathway Enrichment Analysis: Use tools like STRING or KEGG to map interactions .

What ethical considerations apply to this compound’s animal studies?

Classification: Basic
Methodological Answer:

  • Ethical Approval: Submit protocols to institutional animal care committees (IACUC). Include:
    • Sample size justification (power analysis).
    • Humane endpoints (e.g., tumor volume limits).
  • ARRIVE Guidelines: Report sex-balanced cohorts, randomization methods, and blinding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.